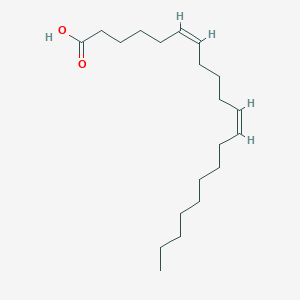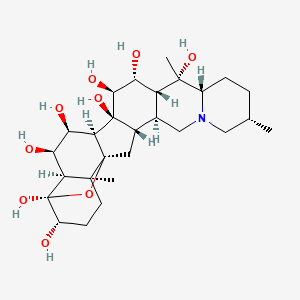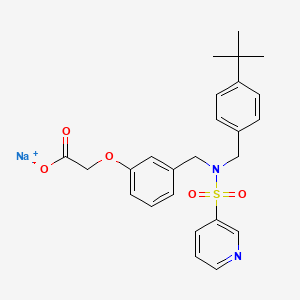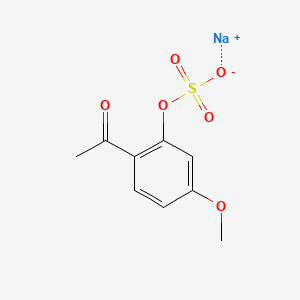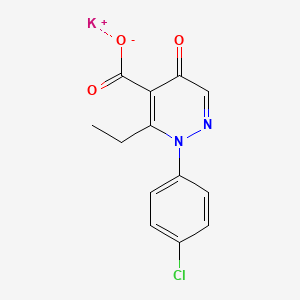
Clofencet-potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clofencet-potassium is a potassium salt resulting from the reaction of equimolar amounts of clofencet and potassium hydroxide. It is used as a chemical hybridisation agent for commercial hybrid seed production. It is not approved for use within the European Union. It has a role as a chemical hybridisation agent. It contains a clofencet(1-).
Applications De Recherche Scientifique
Mechanism of Action in Potassium Channels
- Clofencet-potassium's effects on potassium conductance have been extensively studied. Malayev, Nelson, and Philipson (1995) found that clofilium, a component of Clofencet-potassium, inhibits current in potassium channels in a concentration-dependent manner, suggesting a possible "activation trap" mechanism (Malayev, Nelson, & Philipson, 1995).
Impact on Soil and Agricultural Research
- Research on the sorption behavior of clofencet, a key compound in Clofencet-potassium, demonstrates its interaction with soils, revealing significant relationships with soil pH levels and sorption mechanisms. This research by Dubus, Barriuso, and Calvet (2001) underscores the importance of understanding chemical behaviors for agricultural applications (Dubus, Barriuso, & Calvet, 2001).
Effects on Human Cell Channels and Implications for Medicine
- Clofilium's impact on human cells, particularly its apoptosis-inducing effects on leukemia cells, has been studied by Choi et al. (1999). They found that clofilium induces apoptosis in human leukemia cells via Bcl-2-insensitive activation of caspase-3, suggesting potential applications in cancer therapy (Choi et al., 1999).
Applications in Microbial Research
- Cholo et al. (2006) investigated the effects of clofazimine, another component related to Clofencet-potassium, on potassium uptake by a mutant of Mycobacterium tuberculosis. They found significant decreases in potassium uptake and growth upon exposure to clofazimine, highlighting its potential for antimicrobial research (Cholo et al., 2006).
Analytical Methods in Food and Agriculture
- Aoyagi, Niiyama, and Nemoto (2011) developed a method for determining clofencet in animal and fishery products using LC/ESI-MS, demonstrating the compound's relevance in food safety and agricultural product analysis (Aoyagi, Niiyama, & Nemoto, 2011).
Chemical Synthesis and Development
- The chemical research and development process for an alternative synthesis of clofencet was detailed by Clark et al. (2004), providing insights into the compound's production and potential for customization in various applications (Clark et al., 2004).
Propriétés
Numéro CAS |
82697-71-0 |
|---|---|
Nom du produit |
Clofencet-potassium |
Formule moléculaire |
C13H10ClKN2O3 |
Poids moléculaire |
316.78 g/mol |
Nom IUPAC |
potassium;2-(4-chlorophenyl)-3-ethyl-5-oxopyridazine-4-carboxylate |
InChI |
InChI=1S/C13H11ClN2O3.K/c1-2-10-12(13(18)19)11(17)7-15-16(10)9-5-3-8(14)4-6-9;/h3-7H,2H2,1H3,(H,18,19);/q;+1/p-1 |
Clé InChI |
NUUZKOFSZIWYSC-UHFFFAOYSA-M |
SMILES |
CCC1=C(C(=O)C=NN1C2=CC=C(C=C2)Cl)C(=O)[O-].[K+] |
SMILES canonique |
CCC1=C(C(=O)C=NN1C2=CC=C(C=C2)Cl)C(=O)[O-].[K+] |
Autres numéros CAS |
82697-71-0 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





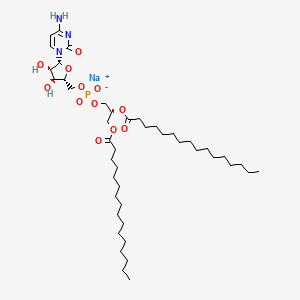
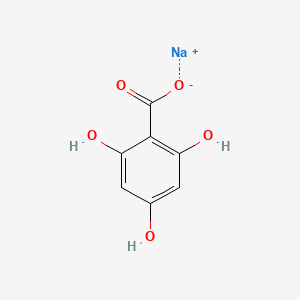

![3-[2-[[(1R,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid](/img/structure/B1260807.png)
![(Z)-N-(3,4-dichlorophenyl)-2-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)prop-2-enamide](/img/structure/B1260808.png)

